molecular formula C5H3BrN4 B13626662 4-Azido-2-bromopyridine

4-Azido-2-bromopyridine

Cat. No.: B13626662
M. Wt: 199.01 g/mol
InChI Key: GVAMBUQREHIPLF-UHFFFAOYSA-N
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Description

4-Azido-2-bromopyridine is an organic compound that belongs to the class of azido-substituted pyridines It is characterized by the presence of an azido group (-N₃) and a bromine atom attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Azido-2-bromopyridine can be synthesized through various methods. One common approach involves the nucleophilic substitution of 2-bromo-4-chloropyridine with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction typically requires heating to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures are crucial due to the potential hazards associated with azide compounds.

Chemical Reactions Analysis

Types of Reactions

4-Azido-2-bromopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in DMF or DMSO.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products Formed

    Nucleophilic Substitution: Various substituted pyridines.

    Reduction: 4-Amino-2-bromopyridine.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

4-Azido-2-bromopyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-azido-2-bromopyridine involves its reactivity due to the presence of the azido group and the bromine atom. The azido group is a good nucleophile and can participate in various substitution and cycloaddition reactions. The bromine atom can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Azido-2-bromopyridine is unique due to the presence of both an azido group and a bromine atom on the pyridine ring. This combination allows for diverse reactivity and the potential to form a wide range of derivatives through various chemical reactions.

Properties

Molecular Formula

C5H3BrN4

Molecular Weight

199.01 g/mol

IUPAC Name

4-azido-2-bromopyridine

InChI

InChI=1S/C5H3BrN4/c6-5-3-4(9-10-7)1-2-8-5/h1-3H

InChI Key

GVAMBUQREHIPLF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1N=[N+]=[N-])Br

Origin of Product

United States

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